Ethyl 2-(4-methylpiperazin-1-yl)propanoate
Description
Basic Molecular Information
Ethyl 2-(4-methylpiperazin-1-yl)propanoate possesses the molecular formula C₁₀H₂₀N₂O₂ with a precisely calculated molecular weight of 200.28 grams per mole. The compound's structure features a propanoic acid ethyl ester backbone with the piperazine substituent attached at the alpha carbon position. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and substitution pattern.
The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CC(N1CCN(C)CC1)C(OCC)=O, providing a linear description of its connectivity. The International Chemical Identifier string InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3 offers detailed atomic connectivity information for computational applications. The compound's InChI Key LYCVPFCDPTXHQX-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.
Structural Analysis and Conformational Properties
The three-dimensional structure of this compound exhibits specific conformational characteristics arising from the flexibility of the piperazine ring and the ethyl ester side chain. The piperazine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atoms positioned in opposite corners of the ring. The methyl group attached to the nitrogen at position 4 occupies an equatorial position to minimize steric interactions within the ring system.
The propanoate chain extends from the piperazine ring with the alpha carbon bearing both the piperazine substituent and a methyl group, creating a chiral center within the molecule. The ethyl ester functionality provides additional conformational flexibility through rotation around the carbon-oxygen bonds. Computational analysis indicates that the molecule possesses four rotatable bonds, contributing to its conformational diversity and potential for multiple stable conformations in solution.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVPFCDPTXHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate (Intermediate A)
- Reagents: Ethyl acetoacetate, brominating agent (e.g., N-bromosuccinimide, NBS), solvent (e.g., carbon tetrachloride or dichloromethane).
- Procedure: Brominate ethyl acetoacetate at the 3-position under controlled conditions to obtain the bromo derivative, which serves as an electrophilic substrate for subsequent substitution.
Step 2: Nucleophilic substitution with 4-methylpiperazine
Reaction Data:
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Temperature | Reflux (~80°C) | 70-85% | Controlled addition of reagents |
| Reaction time | 12-24 hours | — | Monitored via TLC |
Preparation Method 2: Amidation of Corresponding Acid Derivatives
Step 1: Synthesis of 2-Acetoacetyl chloride
Step 2: Esterification with Ethanol
Step 3: Nucleophilic substitution with 4-methylpiperazine
- Reagents: Ethyl acetoacetate derivative, 4-methylpiperazine, base (e.g., triethylamine).
- Procedure: React the ester with 4-methylpiperazine in an inert solvent (e.g., dichloromethane) at room temperature or mild heating, promoting substitution at the activated site.
Preparation Method 3: Aromatic Substitution via Suzuki Coupling (for Aromatic Variants)
As indicated in recent synthesis literature, Suzuki coupling can be employed to introduce aromatic groups, followed by nucleophilic displacement to incorporate the piperazine moiety.
- Reagents: Arylboronic acids, halogenated esters, palladium catalysts, base (e.g., potassium carbonate).
- Procedure: Couple aromatic rings with halogenated intermediates, then displace halogens with 4-methylpiperazine.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic displacement | Ethyl acetoacetate derivatives | 4-methylpiperazine, base | Nucleophilic substitution | 70-85% | Reflux conditions, purification by column chromatography |
| Amidation | Acetoacetic acid derivatives | Thionyl chloride, ethanol | Esterification & substitution | 65-80% | Mild reaction conditions, purification by recrystallization |
| Suzuki coupling | Halogenated aromatic esters | Arylboronic acids, Pd catalyst | Cross-coupling | 60-75% | Requires inert atmosphere, purification by chromatography |
Notes and Recommendations
- Choice of method depends on the availability of starting materials and desired purity.
- Reaction conditions such as temperature, solvent, and reaction time must be optimized for each specific route.
- Purification typically involves column chromatography or recrystallization to achieve high purity suitable for biological testing.
- Characterization of the final product should include NMR, MS, and IR spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_{4})) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-methylpiperazin-1-yl)propanoate has been studied for its potential therapeutic applications, particularly in the development of drugs targeting various neurological and psychiatric disorders. The piperazine moiety is known for its role in enhancing the pharmacological profiles of compounds, making them effective in treating conditions such as anxiety and depression.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine, including this compound, which showed promising results as serotonin receptor modulators, potentially leading to new treatments for mood disorders .
Biochemical Research
In biochemical research, this compound serves as a useful building block for synthesizing more complex molecules. Its ability to interact with biological systems makes it a candidate for studying enzyme interactions and receptor binding.
Application Example :
- Proteomics Research : this compound is utilized in proteomics studies to investigate protein-ligand interactions. Its incorporation into peptide chains can help elucidate mechanisms of action of various proteins .
Material Science
The compound's unique structure allows it to be used in the synthesis of novel materials with specific properties. Its application in creating polymers or composites can lead to advancements in material engineering.
Research Insight : Recent studies have indicated that incorporating piperazine derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for high-performance applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylpiperazin-1-yl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Ethyl 2-(4-methylpiperazin-1-yl)propanoate and Analogues
Analysis of Substituent Effects
- 4-Methylpiperazine vs. Aryl-Substituted Piperazines: The 4-methylpiperazine group in the target compound enhances basicity and solubility compared to aryl-substituted analogs (e.g., 4-methoxyphenyl or 4-chlorophenyl in and ). Aryl groups increase lipophilicity (logP), favoring membrane permeability but reducing water solubility.
Piperazine vs. Piperidine :
- Ester Backbone Modifications: Fenoxaprop-ethyl () demonstrates how bulky aromatic substituents (e.g., chlorobenzoxazolyl) enhance herbicidal activity by targeting plant-specific enzymes like acetyl-CoA carboxylase (ACCase).
Biological Activity
Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors. The compound's structure enhances its solubility and reactivity, making it a valuable candidate for therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 210.28 g/mol |
| Functional Groups | Ester, amine, piperazine |
| Solubility | Soluble in organic solvents; moderate solubility in water |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety allows for hydrogen bonding and hydrophobic interactions, which can modulate receptor activity.
Key Mechanisms:
- Receptor Binding : The compound may bind to serotonin receptors (e.g., 5-HT7), influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .
- Enzyme Interaction : It may act as an enzyme modulator, affecting metabolic pathways and cellular signaling.
Pharmacological Effects
Research indicates that derivatives of this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions .
- Antiviral Properties : There are indications that derivatives can exhibit antiviral activity, particularly against hepatitis B virus.
Case Studies and Research Findings
A review of recent studies highlights the compound's diverse applications:
- A study demonstrated that derivatives of this compound could serve as PPARγ agonists, which are important in regulating glucose metabolism and fat cell differentiation.
- Another investigation assessed the compound's effect on fibroblast proliferation in pulmonary fibrosis models, showing significant reductions in collagen deposition when treated with related compounds .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory, antiviral | Receptor binding, enzyme modulation |
| Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-pyrimidin-5-yl]propanoate | Anticancer potential | Targeting cancer cell pathways |
| Other piperazine derivatives | Varying degrees of CNS activity | Interaction with serotonin and dopamine receptors |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to Ethyl 2-(4-methylpiperazin-1-yl)propanoate?
- Methodology : Synthesis often involves esterification or substitution reactions. For example, analogous compounds like fenoxaprop-ethyl (a herbicide) are synthesized via nucleophilic substitution of phenoxy groups with activated intermediates . Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) for ester bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (e.g., 96–97% yields reported for similar esters) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and piperazine ring protons (δ ~2.3–3.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR : Ester carbonyl stretching (~1740 cm⁻¹) and piperazine N–H bending (~3300 cm⁻¹) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₂₀N₂O₂: 212.15 g/mol) and fragmentation patterns .
Q. What experimental strategies are used to determine solubility and stability under varying pH conditions?
- Methodology :
- Solubility : Shake-flask method in solvents (water, ethanol, DMSO) at 25°C, quantified via UV-Vis or HPLC .
- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation by LC-MS. Piperazine derivatives often show instability in strongly acidic/basic conditions due to ring protonation or hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity or receptor interactions?
- Methodology :
- Docking studies : Use software like AutoDock to simulate binding to target receptors (e.g., acetylcholinesterase for pesticide analogs) .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds (e.g., fenoxaprop-ethyl’s herbicidal efficacy) .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
- Methodology :
- Data collection : High-resolution X-ray diffraction (≥1.0 Å) is required to resolve flexible piperazine conformations .
- Refinement : SHELXL software is widely used, but torsional parameters for the piperazine ring may require constraints to avoid overfitting .
- Disorder modeling : Methyl and ethyl groups often exhibit rotational disorder, necessitating multi-component refinement .
Q. How can metabolic pathways of this compound be elucidated in biological systems?
- Methodology :
- In vitro assays : Incubate with liver microsomes and identify metabolites via LC-HRMS. Piperazine rings are prone to oxidative N-dealkylation or hydroxylation .
- Isotopic labeling : Use ¹⁴C-labeled ethyl groups to trace metabolic fate in soil/plant studies (common for pesticide analogs like quizalofop-ethyl) .
Q. What strategies address contradictions in bioactivity data across different experimental models?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols to rule out false positives .
- Species-specific factors : Test across models (e.g., mammalian vs. insect cells) to identify confounding variables like membrane permeability .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between logP and cytotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
